molecular formula C20H23N5O3S B2446808 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1207034-57-8

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2446808
CAS No.: 1207034-57-8
M. Wt: 413.5
InChI Key: ZZXVAYJXEUEALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a benzimidazole core fused with a pyrazole and thiophene moiety. Its structural complexity contributes to its diverse biological activities. The molecular formula is C19H22N6O2SC_{19}H_{22}N_{6}O_{2S}, and it features multiple nitrogen atoms that can participate in various biochemical interactions.

Anticancer Properties

Research indicates that derivatives of benzimidazole and pyrazole have shown promise as anticancer agents. For instance, compounds similar to the one in focus have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazole derivatives exhibit significant activity against a range of bacterial and fungal strains. The presence of the thiophene ring in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against pathogens .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that certain benzimidazole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress . This mechanism could be beneficial in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrogen atoms within the heterocyclic rings can interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • DNA Interaction : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

StudyFindings
Waghmare et al. (2022)Evaluated the anticancer activity of benzimidazole derivativesCompounds showed significant cytotoxicity against breast cancer cells
Asadi et al. (2021)Investigated neuroprotective effects of related compoundsDemonstrated potential for reducing oxidative stress in neuronal models
ProQuest Study (2023)Assessed antimicrobial efficacy against various pathogensFound strong activity against Gram-positive bacteria

Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-16(14(2)25(22-13)15-7-10-29(27,28)12-15)11-19(26)24-9-8-23-18-6-4-3-5-17(18)21-20(23)24/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXVAYJXEUEALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.